N-Methyl-2-[(5-sulfanylidene-2,5-dihydro-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide is a heterocyclic compound that contains a thiadiazole ring.
Preparation Methods
The synthesis of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide typically involves the reaction of appropriate thiadiazole derivatives with methylating agents. One common method involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like methanol under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-Methyl-2-((5-thioxo-4,5-dihydro-1,2,4-thiadiazol-3-yl)thio)acetamide can be compared with other thiadiazole derivatives such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
4,5-Dihydro-2-methyl-4-thiazolecarboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Known for its applications in the synthesis of complex organic molecules.
Properties
CAS No. |
95115-09-6 |
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Molecular Formula |
C5H7N3OS3 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
N-methyl-2-[(5-sulfanylidene-2H-1,2,4-thiadiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C5H7N3OS3/c1-6-3(9)2-11-4-7-5(10)12-8-4/h2H2,1H3,(H,6,9)(H,7,8,10) |
InChI Key |
BBIFBOMWEQHSKG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CSC1=NC(=S)SN1 |
Origin of Product |
United States |
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